Einecs 280-687-3
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) lists chemicals marketed in the EU between January 1971 and September 1981. Despite this, methodologies for comparing such compounds with analogs can be inferred from broader research on EINECS datasets, particularly through computational toxicology, structural similarity analysis, and predictive modeling .
Properties
CAS No. |
83748-21-4 |
|---|---|
Molecular Formula |
C13H21N3O3 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
2-hydroxybenzoic acid;2-piperazin-1-ylethanamine |
InChI |
InChI=1S/C7H6O3.C6H15N3/c8-6-4-2-1-3-5(6)7(9)10;7-1-4-9-5-2-8-3-6-9/h1-4,8H,(H,9,10);8H,1-7H2 |
InChI Key |
ZCFOCZVKWCWCBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCN.C1=CC=C(C(=C1)C(=O)O)O |
Related CAS |
82783-89-9 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Einecs 280-687-3 involves the reaction of salicylic acid with piperazine-1-ethylamine. The reaction typically takes place in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The product is then subjected to various purification steps, including crystallization and filtration, to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Einecs 280-687-3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: It can also undergo reduction reactions to form reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous conditions.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
Einecs 280-687-3 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: The compound is used in biological studies to investigate its effects on various biological systems.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Einecs 280-687-3 involves its interaction with specific molecular targets and pathways in biological systems. The compound is known to inhibit certain enzymes and receptors, leading to its effects on inflammation and pain. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Similarity and Read-Across Approaches
EINECS compounds are frequently compared using Tanimoto similarity indices based on PubChem 2D fingerprints. For example:
- A Tanimoto score ≥70% indicates structural analogs, enabling read-across predictions for unlabeled EINECS chemicals using labeled datasets (e.g., REACH Annex VI compounds) .
- Figure 7 () illustrates how 1,387 labeled Annex VI chemicals can predict properties for 33,000 EINECS compounds via similarity networks. This "network effect" reduces reliance on experimental data while maintaining accuracy .
Table 1: Structural Similarity Metrics
| Parameter | Value/Description | Reference |
|---|---|---|
| Tanimoto threshold | ≥70% for analog classification | |
| Coverage of EINECS | 33,000 compounds using 1,387 labeled | |
| Key tool | PubChem 2D fingerprints |
Physicochemical Property Space
The ERGO project () compared 28 reference substances with 56,703 EINECS compounds, focusing on bioavailability-related properties (e.g., log P, solubility). The study found that ERGO compounds covered a significant portion of the EINECS physicochemical domain, highlighting the importance of property ranges in predictive modeling .
Table 2: Key Physicochemical Properties
| Property | ERGO Coverage of EINECS | Relevance to EINECS 280-687-3 |
|---|---|---|
| Log P (hydrophobicity) | 85% | Critical for QSAR modeling |
| Water solubility | 78% | Impacts toxicity predictions |
| Molecular weight | 92% | Influences bioavailability |
Toxicity Predictions via QSAR
Quantitative Structure-Activity Relationship (QSAR) models are pivotal for filling data gaps in EINECS. For example:
- Models for substituted mononitrobenzenes, chlorinated alkanes, and organothiophosphates cover ~0.7% of EINECS chemicals, with log Kow as a key descriptor .
Table 3: QSAR Model Performance
| Chemical Class | Coverage (% of EINECS) | Key Descriptor | Accuracy |
|---|---|---|---|
| Mononitrobenzenes | 0.3% | Log Kow | 82% |
| Chlorinated alkanes | 0.2% | In vitro toxicity | 75% |
| Organothiophosphates | 0.2% | Daphnid data | 68% |
Applicability Domain and Overfitting Risks
The applicability of QSAR models to this compound depends on the chemical diversity of training sets. emphasizes that models built on narrow datasets (e.g., 20+ years of Tetrahymena pyriformis toxicity data) fail to generalize to broader EINECS chemicals, necessitating new experimental data for validation .
Q & A
Q. What are the standard analytical techniques for characterizing Einecs 280-687-3, and how can researchers ensure reproducibility?
Q. How should researchers conduct a literature review to identify gaps in existing studies on this compound?
Methodological Answer:
- Prioritize primary sources (peer-reviewed articles, patents) over secondary summaries. Use databases like SciFinder, Reaxys, and PubMed with structured queries (e.g., "this compound AND synthesis") .
- Apply the PCC framework (Population, Concept, Context) to narrow scope:
- Population: Specific derivatives or analogs of this compound.
- Concept: Synthesis pathways, thermodynamic properties.
- Context: Environmental or biomedical applications.
- Map findings to highlight understudied areas (e.g., catalytic behavior under non-ambient conditions) .
Q. What experimental controls are essential when synthesizing this compound to minimize variability?
Methodological Answer:
- Include blank reactions (no catalyst), positive controls (known reactive analogs), and negative controls (inert atmosphere).
- Monitor reaction progress with real-time analytical methods (e.g., in-situ FTIR) to detect intermediates and side products.
- Statistically analyze replicate experiments (n ≥ 3) to quantify standard deviations and identify outliers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties of this compound across studies?
Methodological Answer:
- Conduct meta-analysis to identify methodological differences (e.g., solvent polarity, measurement techniques).
- Replicate conflicting experiments under standardized conditions, using error propagation analysis to assess uncertainty sources (e.g., instrument precision, sample contamination) .
- Apply chemometric tools (e.g., PCA) to isolate variables contributing to discrepancies .
Q. What strategies optimize experimental design for studying this compound’s reactivity under multi-variable conditions (e.g., temperature, pH)?
Methodological Answer:
- Use factorial design (e.g., Box-Behnken or Central Composite Design) to systematically vary parameters and assess interactions.
- Validate models with ANOVA to distinguish significant factors (p < 0.05) and refine hypotheses .
- Incorporate in-silico simulations (DFT, molecular dynamics) to predict reactivity trends and guide empirical testing .
Q. How can heterogeneous data (e.g., academic studies, regulatory reports) on this compound be integrated to support novel hypotheses?
Methodological Answer:
- Align datasets using FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Convert units to SI standards.
- Annotate metadata (e.g., experimental conditions, citation links) .
- Employ ontology-based tools (e.g., ChEBI, OWL) to reconcile terminology discrepancies (e.g., "solubility" vs. "partition coefficient") .
- Use Bayesian networks to quantify confidence in conflicting data and prioritize follow-up experiments .
Methodological Notes
- Reproducibility: Adhere to the Beilstein Journal of Organic Chemistry’s guidelines for detailed experimental sections, including raw data deposition in repositories like Zenodo .
- Ethical Compliance: Document safety protocols (e.g., fume hood use, waste disposal) per institutional guidelines .
- Data Transparency: Provide supplementary materials for peer review, including raw spectra, computational input files, and statistical code .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
